Pyridine, 3-((diethylamino)methyl)-

Description

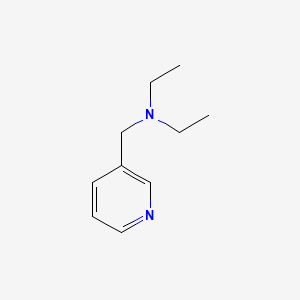

Pyridine, 3-((diethylamino)methyl)-, is a pyridine derivative characterized by a diethylamino-methyl substituent at the 3-position of the pyridine ring.

Properties

CAS No. |

2055-14-3 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N-ethyl-N-(pyridin-3-ylmethyl)ethanamine |

InChI |

InChI=1S/C10H16N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

UEUUOSYQIZIXMD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-((Diethylamino)methyl)piperidine

The piperidine intermediate is synthesized via reductive amination of glutaraldehyde with diethylamine. Glutaraldehyde undergoes condensation with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride, yielding 3-((diethylamino)methyl)piperidine. This step typically proceeds at 25–50°C in methanol or ethanol, with yields exceeding 70% under optimized conditions.

Dehydrogenation to Pyridine Derivatives

The piperidine intermediate is subjected to dehydrogenation using palladium-based catalysts. As described in US4086237A, palladium supported on alumina (0.2–12% by weight) facilitates aromatization at 250–350°C under reduced pressure (100–500 Torr). The reaction achieves >99% conversion of the piperidine derivative, with Pyridine, 3-((diethylamino)methyl)-, isolated in 83.5% yield after distillation. Side products include high-boiling condensation byproducts, which are minimized by precise temperature control.

Mannich Reaction with Pyridine Nucleus

The Mannich reaction offers a direct route to introduce the diethylaminomethyl group onto pyridine. This one-pot condensation employs formaldehyde, diethylamine, and pyridine under acidic conditions.

Reaction Mechanism and Optimization

Formaldehyde and diethylamine form an iminium ion intermediate, which reacts with pyridine at the 3-position. Acetic acid (4–20 wt%) catalyzes the reaction, enhancing electrophilicity at the pyridine ring. Key parameters include:

Under these conditions, the reaction achieves 65–75% selectivity for Pyridine, 3-((diethylamino)methyl)-, with residual byproducts such as 3-methylpyridine and polymeric species.

Alkylation of 3-Chloromethylpyridine

Nucleophilic displacement of halogenated pyridines provides a modular pathway.

Synthesis of 3-Chloromethylpyridine

3-Methylpyridine is chlorinated using sulfuryl chloride (SO₂Cl₂) under radical initiation (UV light or AIBN). The reaction proceeds at 80–100°C, yielding 3-chloromethylpyridine in 60–70% purity. Purification via fractional distillation enhances the substrate quality for subsequent amination.

Amination with Diethylamine

3-Chloromethylpyridine reacts with excess diethylamine in tetrahydrofuran (THF) at reflux (66°C). Triethylamine is added to scavenge HCl, driving the reaction to completion. The product is isolated via aqueous workup and vacuum distillation, with yields of 80–85%.

Reductive Amination of 3-Pyridinecarboxaldehyde

Reductive amination bypasses pre-functionalized pyridines by leveraging aldehyde intermediates.

Imine Formation and Reduction

3-Pyridinecarboxaldehyde reacts with diethylamine in methanol to form the corresponding imine. Sodium borohydride (NaBH₄) reduces the imine to the secondary amine at 0–25°C. This method affords moderate yields (50–60%) due to competing reduction of the aldehyde to 3-pyridinemethanol.

Catalytic Hydrogenation

Alternatively, hydrogenation over palladium on carbon (Pd/C) at 50 psi H₂ pressure achieves higher selectivity (75–80%). The reaction is conducted in ethanol with ammonium formate as a proton source, minimizing over-reduction.

Comparative Analysis of Methods

Industrial-Scale Considerations

Large-scale production favors the alkylation and dehydrogenation routes due to their robustness and higher yields. Continuous-flow reactors, as described in CA2763574C, enable precise control over retention times (10–30 minutes) and pressure (30–130 bar), reducing side reactions. Catalyst recycling protocols, particularly for palladium-based systems, enhance cost efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((diethylamino)methyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Pyridine, 3-((diethylamino)methyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.

Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Pyridine, 3-((diethylamino)methyl)- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The compound’s effects are mediated through pathways involving nucleophilic or electrophilic interactions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyridine, 3-((diethylamino)methyl)- with structurally analogous pyridine derivatives, emphasizing molecular features, applications, and research findings:

Key Structural and Functional Differences:

In contrast, SzR-109 incorporates the diethylamino-methyl group on a quinoline scaffold, expanding its aromatic system for enhanced π-π interactions in biological targets .

Reactivity: Tertiary amines (e.g., diethylamino) are less nucleophilic than primary amines (e.g., 3-amino-2,6-dimethylpyridine), limiting their participation in certain reactions but improving metabolic stability .

Hydroxymethyl groups (e.g., in 2-(Methylamino)pyridine-3-methanol) improve water solubility, critical for drug formulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Pyridine, 3-((diethylamino)methyl)- and its structural analogs?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-(chloromethyl)pyridine with diethylamine under reflux in anhydrous tetrahydrofuran (THF) for 12–24 hours yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via H NMR (e.g., δ 2.5–3.0 ppm for diethylamino protons) .

Q. How can the purity and structural integrity of Pyridine, 3-((diethylamino)methyl)- be validated?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy : Confirm the tertiary amine group via IR spectroscopy (N–H stretch absence, C–N stretch at ~1250 cm) and C NMR (δ 45–50 ppm for diethylamino carbons) .

- Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT-based NMR predictions) .

Q. What solvents and reaction conditions are optimal for derivatizing Pyridine, 3-((diethylamino)methyl)- into bioactive analogs?

- Methodology : For alkylation or acylation reactions, use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) with bases such as triethylamine. Microwave-assisted synthesis (100–150°C, 30–60 minutes) improves yield for thermally sensitive derivatives .

- Case Study : Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate was synthesized via microwave irradiation, achieving 85% yield compared to 62% under conventional heating .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of Pyridine, 3-((diethylamino)methyl)- derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example, a derivative (CHNO) crystallized in a triclinic system ( space group) with unit cell parameters Å, Å, and dihedral angles confirming non-planarity of the pyridine and isoxazole rings .

- Data Interpretation : Use software like OLEX2 or Mercury to analyze bond angles, torsional strain, and intermolecular interactions (e.g., hydrogen bonding) that influence stability .

Q. What strategies mitigate contradictions in spectroscopic data for diethylamino-substituted pyridines?

- Case Study : Discrepancies in H NMR chemical shifts may arise from solvent polarity or proton exchange. For example, diethylamino protons in DO may show broadening due to rapid exchange, whereas CDCl retains sharp signals. Use deuterated solvents and variable-temperature NMR to resolve ambiguities .

- Validation : Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set) .

Q. How does the diethylamino group influence the compound’s electronic properties and reactivity?

- Methodology : Perform cyclic voltammetry (CV) to study redox behavior. The diethylamino group acts as an electron donor, lowering the oxidation potential of the pyridine ring (e.g., V vs. Ag/AgCl) .

- Computational Insights : HOMO-LUMO gap calculations (e.g., via Gaussian 09) reveal enhanced nucleophilicity at the pyridine nitrogen due to electron-donating effects .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of Pyridine, 3-((diethylamino)methyl)-?

- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using (+)- or (−)-tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation of vinylpyridines) .

- Analytical Tools : Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.